Dibromomaleic acid

Catalog No.
S1907716
CAS No.
608-37-7
M.F
C4H2Br2O4
M. Wt
273.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromomaleic acid

CAS Number

608-37-7

Product Name

Dibromomaleic acid

IUPAC Name

(Z)-2,3-dibromobut-2-enedioic acid

Molecular Formula

C4H2Br2O4

Molecular Weight

273.86 g/mol

InChI

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1-

InChI Key

PMNMPRXRQYSFRP-UPHRSURJSA-N

SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br

Canonical SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br

Isomeric SMILES

C(=C(\C(=O)O)/Br)(\C(=O)O)/Br

The exact mass of the compound Dibromomaleic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibromomaleic acid (CAS 608-37-7) is a halogenated dicarboxylic acid utilized as a bench-stable precursor for the synthesis of dibromomaleimides (DBMs) and dibromopyridazinediones (diBrPDs)[1]. In industrial and advanced laboratory procurement, this compound is selected for its ability to undergo rapid dehydration to dibromomaleic anhydride, serving as the foundational building block for reversible thiol-conjugation and disulfide-rebridging reagents [2]. Unlike unsubstituted maleic acid, the dual bromine substituents in dibromomaleic acid act as leaving groups, enabling addition-elimination sequences that are critical for modern antibody-drug conjugate (ADC) development, dual-functionalized peptide synthesis, and the production of stable aminothiomaleimide scaffolds[1].

Attempting to substitute dibromomaleic acid with generic maleic acid or maleic anhydride fundamentally alters downstream conjugate performance and synthetic safety [1]. Standard maleic precursors lack the halogen leaving groups required for reversible, addition-elimination-based bioconjugation, resulting in standard thiosuccinimide linkages that are prone to premature deconjugation in vivo unless subjected to forced hydrolysis [2]. Furthermore, while dichloromaleic acid offers a structurally similar halogenated core, chloride ions are poorer leaving groups than bromides in standard thiol-amine substitution conditions, leading to altered kinetics in complex bioconjugation workflows. Finally, attempting to generate the dibromo-scaffold in-house from maleic anhydride requires hazardous, high-temperature bromination protocols that reduce overall step-economy and introduce severe scale-up risks [1].

Step-Economy and Yield in Dibromopyridazinedione Scaffold Synthesis

For the synthesis of diBrPD bioconjugation scaffolds, utilizing commercially available dibromomaleic acid offers a higher-yielding pathway compared to traditional maleic anhydride bromination [1]. Refluxing dibromomaleic acid in acetic acid achieves near-quantitative conversion to dibromomaleic anhydride within 30 minutes, allowing for a streamlined one-pot addition of hydrazines. This optimized protocol delivers the diBrPD scaffold in an 82% overall yield, bypassing the hazardous and cumbersome bromination step required when starting from maleic anhydride, which historically limits the yield to 68%[1].

Evidence DimensionOverall synthesis yield of diBrPD scaffold
Target Compound Data82% yield (via dibromomaleic acid in AcOH)
Comparator Or Baseline68% yield (via maleic anhydride bromination)
Quantified Difference14% absolute yield increase and elimination of Br2 handling
ConditionsRefluxing in acetic acid, followed by hydrazine addition

Procuring the pre-brominated acid eliminates a hazardous synthetic step while increasing the final yield of high-value bioconjugation linkers.

Bioconjugate Homogeneity in Antibody Disulfide Rebridging

Dibromomaleimides derived from dibromomaleic acid provide measurable conjugate homogeneity improvements compared to standard maleimides[1]. When applied to the clinically relevant IgG1 antibody trastuzumab, diBrPD reagents functionally rebridge native interchain disulfide bonds to yield site-selectively modified antibodies with over 90% homogeneity. In contrast, standard maleimide reagents cannot rebridge disulfides, leading to mis-bridged side products, complex regio- and stereoisomeric mixtures, and unstable thiosuccinimide linkages that require secondary stabilization steps [1].

Evidence DimensionConjugation homogeneity and structural stability
Target Compound Data>90% homogeneity (no disulfide scrambling) with stable rebridging
Comparator Or BaselineStandard maleimides (heterogeneous mixtures, unstable thiosuccinimides)
Quantified DifferenceAchievement of >90% specific bridging vs. heterogeneous fragmentation
ConditionsTrastuzumab (20 μM), TCEP·HCl reduction, followed by diBrPD conjugation

Achieving >90% homogeneity is critical for regulatory approval and reproducibility in antibody-drug conjugate (ADC) manufacturing.

Dual-Functionalization Capability via Aminothiomaleimide Formation

Dibromomaleic acid enables the synthesis of maleimide cores that can undergo sequential or simultaneous thiol and amine conjugations, a feature absent in standard maleimides [1]. The sequential displacement of the two bromide leaving groups allows for the generation of stable aminothiomaleimides. This dual-conjugation adds an extra functional handle (e.g., a fluorophore and a targeting peptide) and deactivates the electrophilicity of the maleimide, generating products that are completely stable in aqueous conditions for over 6-8 days, avoiding the spontaneous retro-Michael deconjugation seen in standard maleimide-thiol adducts [1].

Evidence DimensionConjugation valency and linkage stability
Target Compound DataDual functionalization (thiol + amine) yielding stable aminothiomaleimides
Comparator Or BaselineStandard maleimides (single thiol addition, prone to retro-Michael deconjugation)
Quantified Difference2 distinct functional handles vs 1; complete aqueous stability vs reversible degradation
ConditionsOne-pot thiol-amine bioconjugation monitored by UV-vis and NMR

Buyers designing complex multi-modal probes or therapeutics require the dual-valency and absolute stability that standard maleimides cannot provide.

Next-Generation Antibody-Drug Conjugate (ADC) Manufacturing

Because dibromomaleic acid-derived dibromopyridazinediones (diBrPDs) enable >90% homogeneous disulfide rebridging without requiring enzymatic engineering, this compound is a strongly indicated procurement choice for ADC developers upgrading from standard maleimide linkers to stable, site-selective rebridging technologies [1].

Dual-Labeled Peptide and Protein Probes

Dibromomaleic acid is recommended for synthesizing custom bioconjugation linkers that require simultaneous attachment of two different modalities. The sequential displacement of its two bromides allows for precise, one-pot thiol-amine dual functionalization, yielding completely stable aminothiomaleimides [2].

Scalable Synthesis of Reversible Cross-Linkers

For industrial scale-up of reversible cross-linkers or smart polymers, procuring dibromomaleic acid directly avoids the hazardous, low-yielding (68%) bromination of maleic anhydride. Its rapid in situ conversion to dibromomaleic anhydride in acetic acid ensures high-yield (82%), step-economic integration into existing manufacturing workflows[1].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

608-37-7

Wikipedia

(Z)-2,3-dibromobut-2-enedioic acid

General Manufacturing Information

2-Butenedioic acid, 2,3-dibromo-, (2Z)-: ACTIVE

Dates

Last modified: 08-16-2023

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